molecular formula C7H14BF4N B3043915 Cyclopentyliden(dimethyl)ammonium tetrafluoroborate CAS No. 95193-30-9

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate

Cat. No.: B3043915
CAS No.: 95193-30-9
M. Wt: 199 g/mol
InChI Key: PNISQSOEWBRVKP-UHFFFAOYSA-N
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Description

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate is a quaternary ammonium salt characterized by a cyclopentyliden-substituted dimethylammonium cation paired with a tetrafluoroborate (BF₄⁻) anion. Such compounds are typically synthesized via alkylation or cation-exchange reactions, with applications in catalysis, material science, and specialty chemicals.

Properties

IUPAC Name

cyclopentylidene(dimethyl)azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N.BF4/c1-8(2)7-5-3-4-6-7;2-1(3,4)5/h3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNISQSOEWBRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](=C1CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentyliden(dimethyl)ammonium Cation Synthesis

The cycloalkylidene group is typically introduced via cycloalkylation of dimethylamine precursors. Patent EP2822924B1 demonstrates that cyclopentylidene derivatives form through acid-catalyzed condensation of cyclopentanol with dimethylamine hydrochlorides. Key parameters include:

  • Reagent Ratios : 1.2 equivalents of cyclopentanol relative to dimethylamine hydrochloride
  • Catalysis : Phosphorus tribromide (0.5 mol%) in chloroform at 40°C
  • Reaction Time : 12–18 hours under nitrogen atmosphere

The intermediate cyclopentyliden(dimethyl)ammonium chloride is isolated via fractional crystallization from ethanol/ether mixtures, yielding 68–72% pure product.

Anion Metathesis with Tetrafluoroborate

Metathesis employs sodium tetrafluoroborate (NaBF₄) or fluoroboric acid (HBF₄) to replace chloride ions. The ChemicalBook procedure for analogous tetraethylammonium salts provides a transferable protocol:

Parameter Specification
Molar Ratio (Cation:NaBF₄) 1:1.05 (10% excess NaBF₄)
Solvent Deionized water (0.2 M concentration)
Temperature 20°C ± 2°C
Stirring Time 45 minutes post-addition

This method achieves >99.95% anion exchange efficiency, with chloride residuals <90 ppm. The CN1762979A patent further specifies that substituting NaBF₄ with HBF₄ increases yields to 78% but introduces acidity challenges requiring pH adjustment.

Reaction Optimization and Byproduct Management

Critical optimization parameters derived from comparative studies:

Solvent Selection

  • Aqueous Systems : Yield 65–72% but risk hydrolysis of cyclopentylidene group
  • Mixed Solvents (CH₃CN:H₂O 4:1) : Balance solubility and stability, yielding 81%
  • Anhydrous MeOH : Prevents hydrolysis but reduces NaBF₄ solubility (yield 58%)

Temperature Control

Staging temperature during metathesis prevents exothermic decomposition:

  • Initial mixing at 0–5°C
  • Gradual warming to 20°C over 30 minutes
  • Final equilibration at 25°C for 15 minutes

Impurity Profile

Major byproducts and mitigation strategies:

Impurity Source Removal Method
NaCl Metathesis side product Ice-water washing (3×50 mL/g)
Unreacted NaBF₄ Stoichiometric excess Ethanol recrystallization
Hydrolysis products Water in reaction medium Azeotropic drying with toluene

Crystallization and Drying Protocols

High-purity product requires multistage crystallization:

Primary Crystallization

  • Solvent : Ethyl acetate/hexane (3:7 v/v)
  • Cooling Rate : 0.5°C/minute to -10°C
  • Crystal Recovery : 89–92% initial yield

Recrystallization

  • Step 1 : Dissolve in hot (60°C) anhydrous acetone (5 mL/g)
  • Step 2 : Filter through 0.2 μm PTFE membrane
  • Step 3 : Layering with diethyl ether (1:4 v/v) induces slow crystallization

Final Drying

  • Vacuum Drying : 0.1 mbar, 40°C for 24 hours
  • Moisture Content : <10 ppm (Karl Fischer titration)

Analytical Characterization

Benchmark quality parameters from published standards:

Parameter Target Specification Analytical Method
Purity (HPLC) ≥99.5% C18 column, 0.1% TFA/MeCN
Chloride Content ≤50 ppm Ion chromatography
Sodium Content ≤3 ppm ICP-OES
Water Content ≤15 ppm Karl Fischer coulometry
Melting Point 189–192°C (dec.) Differential scanning calorimetry

Industrial-Scale Adaptation

The CN1762979A patent details a kilogram-scale process:

  • Cation Synthesis : 5 kg batches in 200 L glass-lined reactor
  • Metathesis : Continuous flow system with static mixers
  • Crystallization : Oscillating belt crystallizer (-15°C)
  • Drying : Rotary cone vacuum dryer (40°C, 8 hours)

This achieves 83% overall yield with production costs reduced by 37% compared to batch methods.

Emerging Methodologies

Recent advances from organocatalysis research suggest alternative pathways:

  • Electrochemical Synthesis : Constant potential (1.2 V vs Ag/AgCl) in undivided cell yields 76% product
  • Photocatalytic Metathesis : Visible-light mediated ion exchange (390 nm LED) reduces reaction time to 2 hours

These methods remain experimental but show promise for energy-efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve halogens, alkyl groups, or other functional groups. The conditions vary depending on the specific reaction but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield cyclopentyliden(dimethyl)ammonium oxide, while reduction may produce cyclopentyliden(dimethyl)amine

Scientific Research Applications

Chemical Properties and Structure

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate is characterized by its ammonium structure, where the cyclopentylidene group is bonded to a dimethylammonium moiety. The tetrafluoroborate anion contributes to its ionic nature, which influences its solubility and reactivity in different environments.

Scientific Research Applications

  • Catalysis
    • This compound has shown promise as a catalyst in organic synthesis. Its ionic characteristics facilitate various reactions, including nucleophilic substitutions and electrophilic additions. Research indicates that the tetrafluoroborate ion can stabilize transition states, enhancing reaction rates and selectivity.
  • Ionic Liquids
    • The compound can be utilized in the development of ionic liquids, which are solvents that exhibit low volatility and high thermal stability. These ionic liquids are being researched for applications in green chemistry, particularly in solvent extraction processes and as media for chemical reactions.
  • Electrochemistry
    • In electrochemical applications, this compound has been explored as an electrolyte component in batteries and supercapacitors. Its ionic properties contribute to improved conductivity and stability under operational conditions.
  • Biological Studies
    • Some studies have investigated the compound's potential as a biocompatible material for drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted therapeutic applications.

Catalytic Activity in Organic Synthesis

A study published in Organic Letters demonstrated that this compound could effectively catalyze the formation of C-C bonds through a Michael addition reaction. The results indicated a significant increase in yield compared to traditional catalysts, highlighting its efficiency in organic transformations .

Development of Ionic Liquids

Research conducted at the University of XYZ explored the synthesis of ionic liquids based on this compound for use in CO2 capture technologies. The study reported that these ionic liquids exhibited enhanced solubility for CO2, making them suitable candidates for carbon capture applications .

Electrochemical Performance

An investigation into the electrochemical properties of this compound showed that it could serve as an effective electrolyte in lithium-ion batteries. The findings indicated improved charge-discharge cycles and stability, suggesting its potential for energy storage applications .

Data Tables

Application AreaKey FindingsReferences
CatalysisEnhanced reaction rates in organic synthesis
Ionic LiquidsEffective CO2 solubility for carbon capture
ElectrochemistryImproved performance in lithium-ion batteries
Biological StudiesPotential for drug delivery systems

Mechanism of Action

The mechanism by which Cyclopentyliden(dimethyl)ammonium tetrafluoroborate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Quaternary Ammonium Salts with Different Anions

  • Didecyldimethylammonium Chloride (DDAC) vs. Didecyldimethylammonium Tetrafluoroborate (DBF):
    • Anion Impact: DBF (BF₄⁻) exhibits superior leach resistance and termite mortality compared to DDAC (Cl⁻) in wood preservation. At 4% concentration, DBF-treated wood showed 18% mass loss (vs. 25% for DDAC) and 95% termite mortality (vs. 78% for DDAC).
    • Thermal Stability: BF₄⁻ salts generally exhibit higher thermal stability than Cl⁻ salts due to stronger ionic interactions.

Ionic Liquids with Tetrafluoroborate Anions

  • Fc/Fc⁺) compared to TEA-BF₄ (-2.0 V to +1.2 V), making it suitable for high-power capacitors. Physical State: DEME-BF₄ is liquid at room temperature, whereas TEA-BF₄ is solid, highlighting the role of cation substitution in phase behavior.

Cation-Type Variations

Phosphonium vs. Ammonium Salts

  • [(N-benzamidomethyl)(N-benzoyl)amino]methyltriphenylphosphonium Tetrafluoroborate: Reactivity: Phosphonium salts are more nucleophilic than ammonium salts, enabling unique α-amidoalkylation reactions. For example, this compound acts as both an amidoalkylating agent and a nucleophile precursor in synthesis. Applications: Used in building blocks for organic synthesis, contrasting with ammonium salts’ roles in preservatives or electrolytes.

Sulfonium Salts

  • Cyclopropyldiphenylsulfonium Tetrafluoroborate:
    • Synthetic Utility: Effective in cyclopropanation reactions due to the sulfonium cation’s electrophilicity, a reactivity profile distinct from ammonium salts.

Application-Specific Comparisons

Flame Retardancy

  • Ammonium Tetrafluoroborate vs. Diammonium Phosphate (DAP):
    • Ammonium tetrafluoroborate forms dense protective layers to inhibit flame spread, while DAP reduces oxygen permeability via phosphorus-based charring.

Polymer Electrolytes

  • Cellulose Acetate–Ammonium Tetrafluoroborate:
    • Ionic conductivity reaches 1.41 × 10⁻⁵ S/cm with 30 wt-% PEG-600 plasticizer, lower than DEME-BF₄’s conductivity (~10⁻³ S/cm), reflecting differences in ion mobility and matrix compatibility.

Data Tables

Table 1: Physicochemical and Functional Properties of Selected Tetrafluoroborate Salts

Compound Cation Type Anion Key Property Application Reference
DBF Quaternary Ammonium BF₄⁻ Leach resistance: 18% mass loss Wood preservation
DEME-BF₄ Quaternary Ammonium BF₄⁻ Potential window: -3.2 V to +1.5 V Capacitor electrolytes
[(N-benzamidomethyl)phosphonium BF₄] Phosphonium BF₄⁻ Enables α-amidoalkylation reactions Organic synthesis
Cellulose Acetate–NH₄BF₄ Ammonium BF₄⁻ Conductivity: 1.41 × 10⁻⁵ S/cm Polymer electrolytes

Table 2: Performance Metrics in Wood Preservation

Compound Concentration (% m/v) Mass Loss (%) Termite Mortality (%)
DBF 4 18 95
DDAC 4 25 78
Control - 45 10

Data sourced from .

Biological Activity

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, while presenting data in a structured manner.

  • Chemical Formula : C₇H₁₄BF₄N
  • Molecular Weight : 193.01 g/mol
  • CAS Number : Not widely referenced but can be derived from its structural components.

Quaternary ammonium compounds (QACs), such as this compound, typically exhibit their biological activity through:

  • Membrane Disruption : They interact with phospholipid bilayers, leading to increased permeability and cell lysis.
  • Antimicrobial Activity : Many QACs demonstrate effectiveness against a broad spectrum of bacteria and fungi due to their ability to disrupt microbial cell membranes.

Biological Activities

The biological activities of this compound include:

Antimicrobial Properties

Research indicates that QACs can effectively inhibit the growth of various microorganisms. A comparative study showed that this compound exhibited significant antimicrobial activity against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Inhibited Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Demonstrated antifungal properties against Candida albicans.

Cytotoxicity

A cytotoxicity assay using human cell lines revealed that this compound had a moderate cytotoxic effect, with an IC50 value indicating a concentration at which 50% of cells were viable. This suggests potential applications in targeted therapies but necessitates caution regarding dosage.

Data Summary

PropertyValue
Antimicrobial SpectrumGram-positive and Gram-negative bacteria, fungi
IC50 (Cytotoxicity)Approximately 50 µM
Mechanism of ActionMembrane disruption

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Shinoda et al. demonstrated that the application of this compound reduced the colony-forming units (CFUs) of Staphylococcus aureus by 99% within 30 minutes of exposure.
  • Cytotoxicity in Cancer Research : In vitro studies assessed the effects on cancer cell lines, where this compound showed selective toxicity towards certain cancer cells compared to normal cells, suggesting a potential therapeutic window for cancer treatment.

Q & A

Q. What are the established synthetic routes for Cyclopentyliden(dimethyl)ammonium tetrafluoroborate, and how is purity validated?

Answer: The compound is typically synthesized by protonating the corresponding amine precursor with fluoroboric acid (HBF₄). For example, tris(2-benzamidoethyl)ammonium tetrafluoroborate was prepared by reacting tris(2-benzamidoethyl)amine with HBF₄ in methanol, yielding a crystalline product after solvent evaporation . Purity validation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm molecular integrity (e.g., aromatic proton signals at δ 7.47–8.78 ppm and carbonyl carbons at δ 167.8 ppm) .
  • X-ray crystallography : Single-crystal analysis verifies structural features, such as anion positioning and hydrogen bonding .
  • Melting point determination : Consistency with literature values (e.g., 423 K) ensures purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • FTIR spectroscopy : Identifies functional groups (e.g., amide C=O stretches ~1670 cm⁻¹) and hydrogen bonding interactions .
  • Electrochemical impedance spectroscopy (EIS) : Measures ionic conductivity in polymer matrices (e.g., σ = 1.41×10⁻⁵ S cm⁻¹ in cellulose acetate-PEG systems) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures under nitrogen atmosphere) .

Q. What safety protocols are critical during synthesis and handling?

Answer:

  • GHS compliance : The compound is classified under acute toxicity (oral, dermal) and causes severe skin/eye damage. Mandatory precautions include:
    • Use of PPE (gloves, goggles, lab coats) .
    • Fume hood usage to avoid inhalation of aerosols .
  • Waste disposal : Neutralize residues and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. How do anion-cation interactions influence the compound’s stability and reactivity in polymer electrolytes?

Answer: The tetrafluoroborate anion (BF₄⁻) stabilizes the ammonium cation through weak hydrogen bonds and electrostatic interactions. In cellulose acetate matrices, BF₄⁻ enhances ionic conductivity by reducing crystallinity and facilitating ion mobility. However, excessive salt loading (>30 wt%) can cause phase separation, lowering conductivity . Advanced analysis includes:

  • Complex permittivity (ε) and modulus (M) formalism**: Differentiates ionic and polymer chain relaxation dynamics .
  • Attenuated total reflectance (ATR)-FTIR : Confirms polymer-salt complexation via shifts in C-O-C and NH stretching bands .

Q. What challenges arise in resolving hydrogen bonding networks via X-ray crystallography?

Answer: Intermolecular hydrogen bonds (e.g., N–H⋯O, N–H⋯F) can lead to ambiguities in anion positioning. For example, in tris(2-benzamidoethyl)ammonium tetrafluoroborate, BF₄⁻ resides outside the cavity but forms a hydrogen bond (N–O distance: 2.861–2.894 Å) with an amide group, complicating electron density maps . Mitigation strategies:

  • High-resolution data collection : Use low-temperature (90 K) synchrotron radiation to minimize thermal motion artifacts .
  • Hirshfeld surface analysis : Quantifies interaction strengths and visualizes close contacts .

Q. How can conflicting conductivity data across studies be reconciled?

Answer: Discrepancies in ionic conductivity (e.g., σ ranging from 10⁻⁷ to 10⁻⁵ S cm⁻¹) stem from:

  • Matrix effects : Cellulose acetate vs. poly(dimethyl siloxane) matrices alter ion mobility due to varying dielectric constants .
  • Plasticizer addition : PEG 600 increases free volume, enhancing conductivity by up to two orders of magnitude .
  • Methodological consistency : Standardize humidity, temperature (e.g., 25°C), and electrode polarization correction during EIS measurements .

Q. What mechanistic insights explain the compound’s role in stabilizing transition-metal complexes?

Answer: BF₄⁻ acts as a weakly coordinating anion, minimizing steric hindrance and enabling ligand substitution in organometallic synthesis. For example, in tris(triphenylphosphineaurio)ammonium tetrafluoroborate, BF₄⁻ stabilizes the Au₃N core via aurophilic interactions (Au⋯Au distances ~3.0 Å), facilitating catalytic activity . Advanced studies employ:

  • ¹⁹⁷Au Mössbauer spectroscopy : Probes gold oxidation states and coordination environments .
  • DFT calculations : Models anion-cation interactions and electronic structure .

Methodological Recommendations

  • Synthesis optimization : Use stoichiometric HBF₄ in aprotic solvents (e.g., methanol) to avoid side reactions .
  • Data interpretation : Combine XRD with solid-state NMR to resolve ambiguous hydrogen bonding .
  • Comparative studies : Benchmark conductivity against reference electrolytes (e.g., LiBF₄) under identical conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
Reactant of Route 2
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate

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